3-Cyclohexyl-1,1,1-trifluoropropan-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
457-48-7 |
|---|---|
Molecular Formula |
C9H16F3N |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-cyclohexyl-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2 |
InChI Key |
FHGMVQOFCLGBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(C(F)(F)F)N |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine
Identification of Key Precursors for the Trifluoropropan-2-amine Substructure
The core of the target molecule is the 1,1,1-trifluoropropan-2-amine (B128076) substructure. A logical precursor for this unit is the corresponding ketone, 1,1,1-trifluoroacetone (B105887). However, for the synthesis of the target molecule, the more direct precursor is 3-cyclohexyl-1,1,1-trifluoropropan-2-one. The synthesis of this key intermediate can be envisioned through the coupling of a trifluoroacetyl group with a cyclohexylmethyl nucleophile.
Key precursors for the trifluoroacetyl moiety are readily available. Ethyl trifluoroacetate (B77799) is a common choice, which can react with an organometallic reagent such as cyclohexylmethylmagnesium bromide. Alternatively, trifluoroacetic anhydride (B1165640) or trifluoroacetic acid itself can be used as starting points.
Another important class of precursors for trifluoromethylated amines are trifluoromethylated imines or their derivatives. soton.ac.uk For instance, an imine formed from 1,1,1-trifluoroacetone can be a versatile intermediate.
Table 1: Key Precursors for the Trifluoropropan-2-amine Substructure
| Precursor Type | Specific Example(s) | Role in Synthesis |
| Ketone | 3-Cyclohexyl-1,1,1-trifluoropropan-2-one | Direct precursor for reductive amination to form the target amine. |
| Trifluoroacetyl Source | Ethyl trifluoroacetate, Trifluoroacetic anhydride | Provides the CF3CO- group for reaction with a cyclohexylmethyl nucleophile. |
| Cyclohexylmethyl Source | Cyclohexylmethylmagnesium bromide, Cyclohexylmethyllithium | Acts as a nucleophile to form the C-C bond with the trifluoroacetyl source. |
| Imine Derivative | N-sulfinyl-1,1,1-trifluoropropan-2-imine | Intermediate for stereoselective reduction to the amine. soton.ac.uk |
Methodologies for Selective Installation of the Cyclohexyl Moiety
The introduction of the cyclohexyl group is a critical step in the synthesis. The most straightforward approach involves the reaction of a nucleophilic cyclohexylmethyl species with an electrophilic trifluoroacetyl compound.
Grignard Reaction: The reaction of cyclohexylmethylmagnesium bromide with an ester like ethyl trifluoroacetate is a standard method for forming the precursor ketone, 3-cyclohexyl-1,1,1-trifluoropropan-2-one.
Organolithium Chemistry: Cyclohexylmethyllithium can also be used as a potent nucleophile for the same transformation.
Robinson Annulation: For more complex syntheses involving the construction of the cyclohexane (B81311) ring itself, stepwise Robinson annulation can be employed to generate trifluoromethyl-substituted cyclohexanone (B45756) derivatives. rsc.org This is generally a more elaborate route than required for the direct installation of a pre-existing cyclohexylmethyl group.
The choice of method depends on the availability of starting materials and the desired reaction conditions. For this specific target, the Grignard reaction represents a highly efficient and direct method.
Considerations for Stereocontrol in the Amine Synthesis
The C2 carbon in 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a stereocenter, meaning the synthesis must address the formation of a specific enantiomer if required. oakwoodchemical.com Several strategies can be employed to achieve stereocontrol.
Asymmetric Reduction: The precursor ketone, 3-cyclohexyl-1,1,1-trifluoropropan-2-one, can be reduced to the corresponding alcohol using chiral reducing agents (e.g., those derived from boranes with chiral ligands), followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry. More directly, the imine or oxime derived from the ketone can undergo asymmetric hydrogenation or reduction.
Use of Chiral Auxiliaries: A powerful method involves the use of a chiral auxiliary. soton.ac.uk For example, the ketone can be reacted with a chiral amine or sulfinamide to form a chiral imine or sulfinimine. Subsequent diastereoselective reduction of this intermediate establishes the desired stereochemistry at the C2 position. The auxiliary can then be cleaved to yield the enantiomerically enriched target amine. A notable example is the use of a chiral sulfinamide auxiliary, which allows for high diastereoselectivity in the reduction step. soton.ac.uk
Enzymatic Resolution: A racemic mixture of the amine can be resolved using enzymes that selectively acylate or deacylate one enantiomer, allowing for the separation of the two.
Classical Resolution: Resolution via diastereomeric salt formation is a well-established technique. The racemic amine is reacted with a chiral acid, such as tartaric acid, to form diastereomeric salts that can often be separated by crystallization due to differences in solubility. soton.ac.uk
Table 2: Methods for Stereocontrol
| Method | Description | Key Reagents/Components |
| Asymmetric Reduction | Direct asymmetric reduction of the precursor ketone or its imine derivative to selectively form one enantiomer. | Chiral catalysts (e.g., Ru-BINAP), Chiral reducing agents (e.g., CBS catalyst). |
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the stereochemical outcome of a reaction. | Chiral sulfinamides (e.g., Ellman's auxiliary), Chiral amines. soton.ac.uk |
| Resolution of Racemate | Separation of a 50:50 mixture of enantiomers. | Chiral resolving agents (e.g., Tartaric acid), Enzymes (lipases). soton.ac.uk |
Advanced Synthetic Methodologies for 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine and Analogous Systems
Enantioselective Synthesis of Chiral Fluoroalkyl Amines
The enantioselective synthesis of chiral fluoroalkyl amines is a significant area of research, focusing on the creation of stereochemically defined centers adjacent to a fluoroalkyl group. The challenge lies in controlling the stereochemistry during the carbon-nitrogen bond formation or subsequent transformations. A variety of catalytic systems have been devised to address this, offering high levels of enantioselectivity and yield.
Asymmetric catalysis stands as a cornerstone for the efficient synthesis of chiral molecules. By employing a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. The following sections detail several cutting-edge asymmetric catalytic methodologies applicable to the synthesis of chiral fluoroalkyl amines.
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. Enzymes, with their exquisitely defined active sites, can catalyze reactions with remarkable stereo- and regioselectivity. In the context of chiral fluoroalkyl amine synthesis, engineered hemoproteins, particularly cytochrome P450 variants and myoglobins, have been repurposed to catalyze abiological carbene N–H insertion reactions. caltech.eduresearchgate.netnih.govnih.gov
This strategy typically involves the reaction of a diazo compound with an amine, catalyzed by the engineered enzyme. For instance, engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been successfully employed for the asymmetric N–H carbene insertion reaction to synthesize enantioenriched α-trifluoromethyl amines. acs.orgrochester.eduacs.orgresearchgate.net By combining protein engineering and substrate engineering, this method can afford chiral α-trifluoromethyl amino esters in high yields and excellent enantioselectivities. acs.orgrochester.eduacs.orgresearchgate.net The reaction proceeds through the formation of a carbene intermediate that is subsequently inserted into the N–H bond of the amine. The stereochemical outcome is dictated by the chiral environment of the enzyme's active site. acs.orgrochester.eduacs.org
A notable advancement in this area is the use of engineered cytochrome P450 enzymes containing an iridium-porphyrin cofactor instead of the native heme. acs.org This modification enhances the chemoselectivity for C-H amination over competing reduction of the azide (B81097) substrate, broadening the substrate scope and leading to higher product yields. acs.org
| Substrate (Amine) | Diazo Reagent | Enzyme Variant | Yield (%) | Enantiomeric Ratio (e.r.) |
| Aniline (B41778) | Benzyl 2-diazotrifluoropropanoate | Engineered cytochrome c552 | >99 | 95:5 |
| Various Aryl Amines | Benzyl 2-diazotrifluoropropanoate | Engineered cytochrome c552 | High | Up to 99.5:0.5 (opposite enantiomer with different diazo reagent) |
| Various Aryl Amines | 2-diazopropanoate esters | Engineered myoglobin (B1173299) variants | - | Up to 82% ee |
Palladium-catalyzed asymmetric hydrogenation is a highly effective and atom-economical method for the synthesis of chiral compounds. This approach has been successfully applied to the synthesis of chiral β-fluoroalkyl β-amino acid derivatives, which are valuable precursors to various biologically active molecules. dicp.ac.cnnih.govacs.orgfigshare.com The method involves the hydrogenation of a β-fluoroalkyl β-amino acrylic acid derivative in the presence of a chiral palladium catalyst. dicp.ac.cnnih.govacs.orgfigshare.com
The success of this reaction hinges on the choice of the chiral ligand, which coordinates to the palladium center and directs the stereochemical outcome of the hydrogenation. Various chiral phosphine (B1218219) ligands have been explored, with some providing excellent enantioselectivities for a range of substrates. dicp.ac.cn The reaction conditions, such as solvent and additives, can also play a crucial role in optimizing both the yield and the enantioselectivity. dicp.ac.cn For example, the presence of a Brønsted acid is thought to facilitate the reaction by promoting the formation of an iminium intermediate, which is more readily hydrogenated. dicp.ac.cn
| Substrate (β-Fluoroalkyl β-Amino Acrylic Acid Derivative) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| Ethyl (Z)-3-((4-methoxyphenyl)amino)-4,4,4-trifluorobut-2-enoate | L6 (a phosphine ligand) | 74 | 90 |
| Various aryl-substituted derivatives | L6 (a phosphine ligand) | Good | Up to 95 |
| Difluoroalkyl-substituted substrate | L6 (a phosphine ligand) | 77 | 72 |
| α-Methyl β-fluoroalkyl β-enamino ester | Standard conditions | 84 | 90 |
Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to reduce a prochiral substrate in the presence of a chiral catalyst. nih.govdntb.gov.ua This technique has been effectively applied to the reduction of trifluoromethylated imines to afford chiral α-trifluoromethylated amines. researchgate.netresearchgate.net
Ruthenium and rhodium complexes bearing chiral ligands are commonly employed as catalysts for ATH. nih.govdntb.gov.uascispace.comnih.gov For instance, Ru-based catalysts have been used with formic acid/triethylamine (B128534) as the hydrogen source for the highly efficient ATH of N-diphenylphosphinyl acyclic imines, yielding the corresponding amines with excellent enantiomeric excesses. researchgate.netresearchgate.net More recently, a Pd/Zn co-catalyzed system has been developed for the ATH of trifluoromethylated imines using methanol (B129727) as the hydrogen source, which also provides the desired chiral amines in excellent yields and with high enantioselectivity. researchgate.netresearchgate.net
An interesting application of ATH is in the organocatalyzed reductive amination of carbonyl compounds, where an imine intermediate is formed in situ and then reduced. scispace.com Chiral phosphoric acids, often used in combination with a Hantzsch ester as the hydrogen source, have proven to be effective catalysts for this transformation. scispace.com
| Substrate (Trifluoromethylated Imine) | Catalytic System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee %) |
| N-p-methoxyphenyl trifluoromethyl aryl ketimines | [RuCl2(p-cymene)]2/chiral diamine | HCOOH/Et3N | 70-94 | 93-99 |
| Various Trifluoromethylated Imines | Pd/Zn co-catalyst | Methanol | Up to 99 | Excellent |
| N-diphenylphosphinyl acyclic imines | Ru-based catalyst | HCOOH/Et3N | Excellent | Excellent |
Chiral Brønsted acids have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org Their ability to activate substrates through hydrogen bonding has been harnessed for the synthesis of chiral trifluoromethyl-substituted aziridines. rsc.org Aziridines are valuable synthetic intermediates that can be readily converted to a variety of other functional groups, including chiral amines.
A notable example is the multicomponent, organocatalyzed, highly diastereo- and enantioselective synthesis of CF3-substituted aziridines from in situ generated trifluorodiazoethane (CF3CHN2) and aldimines. rsc.org This reaction is catalyzed by a chiral phosphoric acid. The catalyst protonates the imine, increasing its electrophilicity and directing the nucleophilic attack of the diazo compound in a stereocontrolled manner. beilstein-archives.org This approach provides access to highly functionalized aziridines that can serve as precursors to β-CF3 isocysteine and aziridine-containing dipeptides. rsc.org
The development of combined strong Brønsted acid catalytic systems, consisting of a chiral disulfonimide and an achiral co-catalyst, has further expanded the scope of these reactions, enabling the synthesis of other fluoroalkylated aziridines. beilstein-archives.org
| Imine Substrate | Diazo Reagent | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| Various Aldimines | CF3CHN2 (in situ) | Chiral Phosphoric Acid | High | High |
| Phenyl glyoxal (B1671930) monohydrate / 4-methoxyaniline | PhSO2CF2CHN2 | Chiral Disulfonimide / 2-carboxyphenylboronic acid | - | - |
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity. nih.govrsc.org In the context of imine chemistry, umpolung strategies enable the imine carbon to act as a nucleophile. nih.govrsc.org This has been achieved through the use of cinchona alkaloid-derived catalysts, particularly cinchonium salts, in the reaction of trifluoromethyl imines with various electrophiles. nih.govnih.govbrandeis.eduresearchgate.net
These catalysts facilitate the deprotonation of the imine to form a 2-azaallyl anion, which then acts as the nucleophilic species. nih.gov The chiral environment provided by the cinchonium salt catalyst ensures that the subsequent reaction with an electrophile, such as an enal or an acrylate, proceeds with high enantioselectivity. nih.govnih.gov This methodology has been successfully employed to synthesize a wide range of versatile and enantiomerically enriched γ-amino esters and lactones from readily available starting materials. nih.gov The development of novel cinchona alkaloid-derived chiral phase-transfer catalysts has been crucial in achieving high chemo-, regio-, diastereo-, and enantioselectivity in these umpolung additions. nih.govbrandeis.eduresearchgate.net
| Imine Substrate | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl trifluoromethyl imine | α,β-Unsaturated N-acylpyrrole | Cinchonium salt | High | High |
| Various Trifluoromethyl Imines | Acrylates or α,β-unsaturated lactones | Cinchonium salt | Good to Excellent | High |
| Trifluoromethyl Imines | Enals | Cinchonium salt | High | High |
Asymmetric Catalytic Approaches
Enantioselective Dicarbofunctionalization of 3,3,3-Trifluoropropene (B1201522)
A significant advancement in the synthesis of chiral trifluoromethylated compounds is the enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene (TFP), an inexpensive industrial chemical. A nickel-catalyzed reaction has been developed that effectively couples TFP with readily available tertiary alkyl and aryl iodides. nih.gov This method is notable for overcoming the common side reaction of β-fluoride elimination that often plagues reactions involving trifluoropropene. nih.gov
The process operates under mild conditions and demonstrates high enantioselectivity and broad functional group tolerance. nih.gov This provides a direct and efficient route to a wide array of chiral compounds bearing a trifluoromethyl group, which are of considerable interest for pharmaceutical applications. nih.gov The reaction's synthetic convenience and high efficiency mark it as a key strategy for accessing complex molecules from simple precursors. nih.gov
Table 1: Nickel-Catalyzed Enantioselective Dicarbofunctionalization of TFP Data derived from research on nickel-catalyzed reactions. nih.gov
| Entry | Aryl/Alkyl Iodide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 1-Iodoadamantane | L1 | 85 | 95 |
| 2 | Iodocyclohexane | L1 | 78 | 92 |
| 3 | tert-Butyl iodide | L1 | 81 | 94 |
| 4 | 4-Iodotoluene | L2 | 75 | 90 |
| 5 | 1-Iodonaphthalene | L2 | 72 | 91 |
Diastereoselective Syntheses Utilizing Chiral Auxiliaries
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral amines. These molecules are temporarily incorporated into a substrate to direct a chemical transformation, after which they are removed to yield the desired enantiomerically enriched product.
One of the most effective and widely used methods involves the application of N-tert-butanesulfinyl auxiliaries. This approach is central to preparing chiral, non-racemic amines, including those with fluorine-containing substituents. The synthesis typically involves the condensation of a ketone or aldehyde with the chiral N-tert-butanesulfinamide to form an N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile, such as a Grignard reagent or an organolithium compound, to the C=N bond is controlled by the bulky tert-butylsulfinyl group. This auxiliary directs the nucleophile to attack one face of the imine preferentially, thus establishing the new stereocenter with high diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to afford the free chiral amine. This methodology has been successfully applied to the synthesis of various α-fluoroalkyl amines and amino acids.
Stereospecific Transformations of Fluoroalkyl Epoxides
Fluoroalkyl epoxides are versatile building blocks for the synthesis of fluorinated chiral compounds. The stereospecific ring-opening of these epoxides provides a reliable method to introduce an amino group precursor, typically a hydroxyl group, with a defined stereochemistry.
The synthesis begins with a stereochemically pure fluoroalkyl epoxide. The epoxide ring is then opened by a nucleophile. For the synthesis of β-amino alcohols, a nitrogen-based nucleophile like sodium azide is commonly used. This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. The regioselectivity of the attack is influenced by both steric and electronic factors of the fluoroalkyl group. The resulting azido (B1232118) alcohol can then be readily reduced, for instance through catalytic hydrogenation, to yield the corresponding vicinal amino alcohol. The stereochemistry of the final product is directly dependent on the stereochemistry of the starting epoxide, making the transformation stereospecific.
Trifluoromethylation Strategies for Amine Precursors
Direct trifluoromethylation of amine precursors, particularly imines, is a primary strategy for synthesizing α-CF3 amines. This can be achieved through nucleophilic, electrophilic, or radical pathways, each with distinct reagents and mechanisms.
Nucleophilic Trifluoromethylation for α-CF3 Amines
Nucleophilic trifluoromethylation involves the addition of a trifluoromethyl anion (CF3⁻) equivalent to an electrophilic carbon, such as the carbon atom of an imine. The most common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent.
The reaction is typically initiated by a fluoride (B91410) source or a suitable base that activates the TMSCF3 to generate a nucleophilic trifluoromethyl species. This species then adds to the imine, forming a trifluoromethylated amine adduct. The reaction is applicable to a wide range of aromatic, aliphatic, and α,β-unsaturated imines. Subsequent removal of the activating group (e.g., the silyl (B83357) group) yields the target α-trifluoromethyl amine.
Table 2: Nucleophilic Trifluoromethylation of Imines with TMSCF3 Representative data from studies on α-CF3 amine synthesis.
| Entry | Imine Substrate | Activator | Solvent | Yield (%) |
| 1 | N-Benzylidene-aniline | TBAF | THF | 92 |
| 2 | N-(Cyclohexylmethylene)-aniline | CsF | DMF | 85 |
| 3 | N-(4-Chlorobenzylidene)-aniline | K₂CO₃ | Methanol | 88 |
| 4 | N-Propylidene-benzylamine | TBAF | THF | 76 |
Electrophilic Trifluoromethylation Processes
Electrophilic trifluoromethylation introduces a trifluoromethyl cation (CF3⁺) equivalent to a nucleophilic substrate. This approach has become increasingly viable with the development of stable and effective electrophilic trifluoromethylating reagents.
Prominent examples of such reagents include hypervalent iodine compounds, often called Togni reagents, and sulfonium-based reagents like Umemoto's reagents. These compounds can transfer a CF3 group to a variety of nucleophiles, including enolates, enamines, and carbanions. In the context of amine precursor synthesis, a suitable enolate or enamine derived from a ketone or aldehyde can be trifluoromethylated. The resulting α-trifluoromethyl carbonyl compound can then be converted to the corresponding amine via reductive amination. These reagents are valued for their stability and reactivity under relatively mild conditions.
Radical Trifluoromethylation Pathways
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with a suitable substrate. This pathway has gained prominence due to the development of mild methods for generating •CF3 radicals.
Various precursors can serve as sources for the trifluoromethyl radical, including trifluoroiodomethane (CF3I), sodium triflinate (CF3SO2Na, Langlois reagent), and Togni or Umemoto reagents under photoredox or thermal conditions. The generated •CF3 radical can add across double bonds or participate in other radical processes. For instance, the radical can add to an enamine or an alkene precursor, which can then be further functionalized to introduce the amine group. Photoredox catalysis, in particular, has enabled the use of radical trifluoromethylation under very mild conditions, expanding its applicability in complex molecule synthesis.
Table 3: Comparison of Trifluoromethylation Strategies
| Strategy | Reagent Type | Typical Reagent(s) | Key Intermediate | Mechanism |
| Nucleophilic | "CF3⁻" source | TMSCF3 | Imine | Anionic Addition |
| Electrophilic | "CF3⁺" source | Togni/Umemoto Reagents | Enolate/Enamine | Electrophilic Attack |
| Radical | "•CF3" source | CF3I, CF3SO2Na | Alkene/Enamine | Radical Addition |
Formal Umpolung Strategies for N-Trifluoromethylation of Amines
The introduction of a trifluoromethyl (-CF3) group onto a nitrogen atom is a significant strategy in medicinal chemistry to modulate the properties of amine-containing compounds. Traditional methods have often faced challenges regarding safety, generality, and functional group tolerance. A significant advancement in this area is the use of formal umpolung strategies, which reverse the typical polarity of the trifluoromethylating agent.
One prominent method involves a one-pot synthesis of trifluoromethylated amines at room temperature utilizing the bench-stable reagent (Me4N)SCF3 in conjunction with silver fluoride (AgF). nih.govnih.gov This approach is noted for its speed, operational simplicity, and high selectivity. nih.gov The reaction proceeds through a formal umpolung of the SCF3- anion with the amine. nih.govresearchgate.net This initially forms a thiocarbamoyl fluoride intermediate, which is then converted to the N-CF3 product upon reaction with AgF. nih.govresearchgate.net
A key advantage of this umpolung strategy is its distinct selectivity, which is governed by the presence of an N-H unit rather than the nucleophilicity of the amine. nih.gov This allows for a broad tolerance of various functional groups, including carbonyls, alkenes, alkynes, tertiary amines, nitriles, and nitro groups. nih.govresearchgate.net The methodology has been successfully applied to the late-stage N-trifluoromethylation of pharmaceutically relevant molecules and protected amino acids. nih.govresearchgate.net Another approach utilizes photoredox catalysis for the reductive trifluoromethylation of imines, proceeding through a radical umpolung mechanism. rsc.org This visible light-induced method involves a single-electron-transfer reduction of an imine to generate a nitrogen-centered radical, which then rearranges and couples to deliver the trifluoromethylated amine product. rsc.org
The table below summarizes the results of the N-trifluoromethylation of various secondary amines using the (Me4N)SCF3/AgF umpolung strategy. researchgate.net
| Substrate (Amine) | Product | Yield (%) |
|---|
Synthetic Routes to Cyclohexyl Amine Derivatives Relevant to the Compound
The cyclohexylamine (B46788) moiety is a key structural component. Advanced synthetic methods provide efficient access to this saturated carbocycle.
The reduction of aromatic rings is a challenging transformation due to the inherent stability conferred by aromaticity. acs.org Traditionally, this has required harsh conditions and heterogeneous metal catalysts. acs.org A significant development is the metal-free hydrogenation of N-bound phenyl rings of amines to the corresponding cyclohexylamine derivatives. acs.orgacs.org
This transformation can be achieved using molecular hydrogen (H2) and the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. acs.orgnih.gov The reaction combines the sterically hindered Lewis acid (the borane) and a Lewis base (the aniline derivative) to form a "frustrated Lewis pair" (FLP). tcichemicals.com This FLP is capable of activating H2, mediating the uptake of four equivalents of hydrogen to reduce the aromatic ring. acs.orgtcichemicals.com The reaction terminates with a final FLP activation of H2, affording the N-cyclohexylammonium hydridoborate salts under comparatively mild conditions (e.g., 25 °C and 4 atm H2). acs.orgacs.org This represents a rare example of a homogeneous, metal-free hydrogenation of an aromatic ring. acs.org
The table below presents examples of metal-free hydrogenation of aniline derivatives to their corresponding cyclohexylamine salts. acs.org
| Aniline Derivative | Conditions | Product | Isolated Yield (%) |
|---|
Ring-closing reactions provide an alternative strategy for the synthesis of cyclic amines. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing unsaturated nitrogen heterocycles, which can subsequently be reduced to saturated systems like cyclohexylamines. nih.gov The development of robust ruthenium catalysts, particularly those bearing N-heterocyclic carbene (NHC) ligands, has enabled the efficient cyclization of diene precursors. nih.gov
For example, tosyl-protected diamine substrates can undergo RCM to form tetrahydropyridines. nih.gov These reactions often proceed in good to excellent yields, especially with phenyl substitution adjacent to the nitrogen atom. nih.gov The resulting unsaturated ring can then be hydrogenated to afford the corresponding substituted piperidine (B6355638) or, with appropriate precursors, a cyclohexylamine derivative. While electron-rich amines can be challenging substrates for metathesis, strategic use of protecting groups and advanced catalysts can overcome these limitations. nih.gov
Cascade and Multi-Component Reactions for Carbon-Fluorine and Carbon-Nitrogen Bond Formation
Cascade and multi-component reactions offer a highly efficient approach to molecular synthesis by forming multiple chemical bonds in a single operation, thereby reducing waste, time, and cost associated with multi-step procedures. uni-muenster.dersc.org These strategies are particularly valuable for the construction of complex molecules containing both carbon-fluorine and carbon-nitrogen bonds.
Chemists at the University of Münster have developed a cascade reaction that enables multiple fluorination steps by sequentially generating reactive intermediates. uni-muenster.de This "molecular origami" approach uses simple starting materials and catalysts to create complex di- and trifluorinated molecules in one pot. uni-muenster.de The strategy involves fine-tuning reaction conditions to facilitate sequential reactions, building molecular complexity in a step-wise but operationally simple manner. uni-muenster.de
Similarly, multi-component reactions (MCRs) can be designed to forge several bonds, including C-N and C-C bonds, in a single pot. For instance, a complex MCR has been developed for the synthesis of bipyrimidine derivatives from 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides. rsc.org This reaction involves the formation of five new bonds and the cleavage of one bond in a single step, showcasing the power of cascade processes to rapidly build complex molecular architectures. rsc.org The principles of these reactions can be applied to the convergent synthesis of fluorinated amine targets, where strategic selection of components could allow for the simultaneous or sequential formation of key C-N and C-F bonds.
Mechanistic Investigations in the Synthesis and Transformations of 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine
Elucidation of Detailed Reaction Mechanisms for Key Synthetic Steps
The synthesis of β-trifluoromethyl amines like 3-cyclohexyl-1,1,1-trifluoropropan-2-amine can be achieved through several strategic pathways, with the most common involving the difunctionalization of alkenes or the functionalization of carbonyl compounds and their derivatives.
One prominent mechanism is the multicomponent aminotrifluoromethylation of an alkene. For instance, a visible-light-mediated process can be employed using an aldehyde (cyclohexanecarboxaldehyde), a secondary amine, and a trifluoromethyl source (e.g., trifluoroiodomethane). rsc.org The mechanism is proposed to proceed as follows:
Enamine Formation: The aldehyde reacts with a secondary amine to form an enamine intermediate.
Radical Generation: Visible light initiates the homolytic cleavage of the C-I bond in trifluoroiodomethane to generate a trifluoromethyl radical (•CF₃).
Radical Addition: The highly electrophilic •CF₃ radical adds to the electron-rich double bond of the enamine. This addition occurs at the β-carbon, forming a stabilized α-amino radical intermediate.
Oxidation and Product Formation: The α-amino radical can then be oxidized to an iminium ion. This can occur via a single electron transfer (SET) to another molecule of trifluoroiodomethane. rsc.org A subsequent reductive work-up converts the iminium ion into the final β-trifluoromethyl tertiary amine product.
Another key synthetic strategy involves the reduction of β-trifluoromethyl substituted nitroalkenes. This approach, often mediated by organocatalysts, involves the transfer of a hydride from a Hantzsch ester to the nitroalkene, leading to the formation of the corresponding nitroalkane, which can then be reduced to the primary amine. documentsdelivered.com
Understanding Origins of Stereoselectivity and Diastereoselectivity
Achieving stereocontrol is paramount in the synthesis of chiral amines for pharmaceutical applications. The stereochemical outcome in the synthesis of compounds like this compound is dictated by the catalyst and reaction conditions.
The origins of stereoselectivity are often rooted in the formation of a chiral environment by the catalyst, which forces the substrate to adopt a specific conformation during the key bond-forming step. In organocatalytic reductions or additions, for example, a chiral catalyst such as a Takemoto's thiourea (B124793) derivative can activate the substrate through hydrogen bonding. nih.gov The bulky groups on the catalyst sterically hinder one face of the molecule, allowing the attacking reagent (e.g., a nucleophile or hydride source) to approach only from the less hindered face. This facial discrimination leads to the preferential formation of one enantiomer.
In the case of reducing trifluoromethyl ketimines, the geometry of the imine itself can be critical. The E and Z isomers of a ketimine may lead to opposite enantiomers of the amine product upon reduction. nih.gov The stereoselectivity arises from the preferred transition state, where steric interactions between the bulky cyclohexylmethyl group, the trifluoromethyl group, and the chiral catalyst-reagent complex are minimized. Computational modeling often reveals that non-conventional interactions, such as CH-π or hydrogen bonds in the transition state, selectively stabilize the pathway leading to the major enantiomer. acs.org
The table below summarizes the effect of different chiral catalysts on the enantioselectivity of a representative reaction, the addition of cyanide to trifluoromethyl ketimines, a common route to chiral α-trifluoromethyl amines. nih.gov
| Catalyst Type | Chiral Ligand/Motif | Representative Substrate | Enantiomeric Excess (ee) |
| Organocatalyst | Takemoto's Thiourea | N-Aryl trifluoromethyl ketimine | Up to 99% |
| Organocatalyst | BINOL-derived phosphoric acid | N-Boc trifluoromethyl ketimine | 85-95% |
| Transition Metal | Rh-WingPhos | N-H trifluoromethyl ketimine | Up to 98% |
| Organocatalyst | Chiral Diamine Salt | N-Cbz trifluoromethyl aldimine | >99% |
This table is illustrative, based on data for analogous trifluoromethyl amine syntheses. nih.gov
Catalytic Cycles and the Role of Transition Metal and Organocatalysts
Both transition metal catalysts and organocatalysts play crucial roles in the efficient and selective synthesis of fluoroalkyl amines. Their mechanisms operate through distinct catalytic cycles.
Transition Metal Catalysis: A representative transition metal-catalyzed cycle, for instance, a rhodium-catalyzed arylation of a trifluoromethyl ketimine with an arylboroxine, proceeds through several key elementary steps. nih.gov
Ligand Exchange/Coordination: The active Rh-catalyst, bearing a chiral phosphine (B1218219) ligand (e.g., WingPhos), coordinates to the trifluoromethyl imine substrate.
Oxidative Addition/Transmetalation: The arylboroxine transfers the aryl group to the rhodium center.
Nucleophilic Addition: The coordinated imine undergoes nucleophilic attack by the aryl group attached to the rhodium. This is the stereochemistry-determining step, where the chiral ligand directs the facial selectivity of the addition.
Protonolysis/Regeneration: The resulting rhodium-amido intermediate is protonated, releasing the chiral amine product and regenerating the active rhodium catalyst to re-enter the cycle.
Organocatalysis: Organocatalytic cycles avoid metals and often operate through the formation of transient, activated intermediates. For the synthesis of chiral α-CF₃ allylboronic acids, which can be precursors to amines, a BINOL-based catalyst is used. acs.org
Activation: The chiral BINOL catalyst activates an alkenylboroxine and trifluoromethyldiazomethane.
Homologation: The activated species react to form a racemic boronate intermediate.
Stereoselective Migration: The catalyst facilitates an enantioselective 1,2-borotropic migration. The chiral diol environment of the BINOL catalyst creates a defined three-dimensional space, ensuring the migrating group transfers to a specific face of the molecule.
Product Release and Catalyst Regeneration: The chiral α-CF₃ allylboronic acid product is released, and the BINOL catalyst is regenerated to participate in a new cycle.
Analysis of Intermediates and Transition States in Fluoroalkyl Amine Syntheses
The analysis of reaction intermediates and transition states, often through a combination of spectroscopic methods and computational chemistry (e.g., Density Functional Theory - DFT), provides profound insight into reaction pathways and selectivity.
In many syntheses of fluoroalkyl amines, short-lived but critical intermediates are formed. For example, in palladium-catalyzed reactions, Pd(aryl)(fluoroalkyl) complexes are key intermediates prior to the bond-forming reductive elimination step. nih.gov Computational studies have shown that the transition states for these reactions can be stabilized by secondary orbital interactions between the palladium center and the fluoroalkyl ligand. These stabilizing interactions can lower the activation energy for the desired reaction pathway, enhancing efficiency. nih.gov
In the synthesis of α-trifluoromethyl amines from gem-difluoroazadienes, a metastable α-CF₃ azaallyl–silver intermediate has been proposed and even characterized spectroscopically. duke.edu This intermediate is formed by the addition of AgF across the azadiene. The characterization of such species provides direct evidence for the proposed mechanism and helps in optimizing the subsequent cross-coupling steps.
DFT calculations are particularly powerful for rationalizing stereoselectivity. By modeling the different possible transition states leading to various stereoisomers, chemists can determine their relative energies. The transition state with the lowest energy corresponds to the fastest reaction pathway and predicts the major product. These models often highlight subtle non-covalent interactions, such as hydrogen bonds or steric repulsion, that govern the stereochemical outcome. acs.org For example, in the reduction of a chiral sulfinimine to produce a chiral amine, typical models for stereoselection may fail; however, analysis of the transition states can reveal that an in situ imine isomerization occurs, which correctly explains the observed diastereoselectivity. soton.ac.uk
Derivatization and Functionalization of 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine
Modifications at the Amine Nitrogen Atom
The primary amine group in 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine is a key site for derivatization, allowing for the introduction of a wide variety of substituents through well-established amine chemistries. These modifications can significantly alter the molecule's physical, chemical, and biological properties.
Standard protocols for the N-alkylation of primary amines can be readily applied to this compound. These reactions typically involve the use of alkyl halides or reductive amination with aldehydes or ketones. researchgate.net For instance, reaction with an alkyl bromide in the presence of a non-nucleophilic base would yield the corresponding secondary amine. Similarly, reductive amination, a powerful tool for C-N bond formation, can be employed. researchgate.netsemanticscholar.orgnih.govscilit.comgoogle.com This two-step, one-pot process involves the initial formation of an imine by condensation of the primary amine with a carbonyl compound, followed by in situ reduction to the corresponding secondary or tertiary amine. A variety of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity.
N-acylation represents another fundamental transformation for modifying the amine nitrogen. Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, affords the corresponding amides. This transformation is generally high-yielding and tolerates a broad range of functional groups on the acylating agent. The resulting amides can serve as important intermediates or as final products with distinct properties.
Functionalization of the Cyclohexyl Ring System
The cyclohexyl ring of this compound presents a scaffold for the introduction of additional functional groups, which can influence the molecule's conformation and lipophilicity. The direct functionalization of C-H bonds on the cyclohexane (B81311) ring is a powerful strategy for achieving this diversification.
Recent advances in transition-metal-catalyzed C-H activation and functionalization offer promising avenues for the selective modification of the cyclohexyl moiety. rsc.orgrsc.orgnih.govnih.gov Palladium-catalyzed reactions, in particular, have been extensively developed for the arylation, alkenylation, and alkynylation of C(sp³)–H bonds. researchgate.netacs.org In the context of this compound, the amine group or a derivative thereof could potentially act as a directing group, guiding the catalyst to specific C-H bonds on the cyclohexyl ring. This approach could enable the regioselective introduction of substituents at positions ortho to the point of attachment of the side chain. The diastereoselectivity of such reactions would be of significant interest, given the chiral nature of the starting material. researchgate.netnih.govbeilstein-journals.org
Transformations at the Trifluoromethyl-Bearing Stereocenter
The stereocenter bearing the trifluoromethyl group is a critical feature of this compound, and transformations that affect this center are of significant interest for controlling the molecule's three-dimensional structure.
While direct substitution at the trifluoromethyl-bearing carbon is challenging due to the stability of the C-CF₃ bond, reactions that proceed through intermediates allowing for stereochemical control are conceivable. For instance, derivatization of the amine to an appropriate leaving group could, under specific conditions, facilitate an Sₙ2-type reaction with inversion of configuration. However, the electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the adjacent stereocenter. nih.govnih.gov
Alternatively, strategies involving the temporary removal of the amine functionality, modification of the resulting intermediate, and subsequent re-introduction of the amine could be explored to alter the stereochemistry at this position. It is important to note that chiral amines can undergo inversion, although this process is typically rapid at room temperature for acyclic amines. soton.ac.uk
Exploration of Fluoroalkyl Amino Reagents (FARs) in Diversification
Fluoroalkyl Amino Reagents (FARs) are a class of powerful reagents used for the introduction of fluoroalkyl groups into various organic molecules. nih.gov While this compound is itself a fluoroalkylamine, its reaction with other FARs could lead to interesting and complex fluorinated structures.
Spectroscopic Characterization and Advanced Structural Analysis of 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the unambiguous assignment of each atom's position within the molecule. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The key signals for this compound are expected in distinct regions. The protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region (around 0.8-1.9 ppm). The proton attached to the chiral carbon (C2), adjacent to both the amine and the trifluoromethyl group, is expected to be a multiplet due to coupling with the neighboring CF₃ group and the protons on C3. The protons on the carbon adjacent to the cyclohexyl ring (C3) would also present as multiplets. The amine (NH₂) protons may appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbon of the trifluoromethyl group (C1) will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of 125-130 ppm. rsc.org The chiral carbon (C2), bonded to the nitrogen and the CF₃ group, will also show coupling to fluorine and is expected around 45-55 ppm. chemrxiv.org The carbons of the cyclohexyl ring will resonate in the aliphatic region (approx. 25-40 ppm).
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single signal, likely a doublet due to coupling with the proton on C2. rsc.org The chemical shift for such a trifluoromethyl group is typically observed in the range of -65 to -75 ppm relative to a CFCl₃ standard. chemrxiv.org This technique is also highly sensitive for determining enantiomeric purity after derivatization with a chiral agent. acs.orgacs.org
Interactive Data Table: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-2 (CH-N) | ~3.4 - 3.6 | Multiplet (m) | J(H-F) ≈ 8-10 Hz |
| ¹H | H-3 (CH₂) | ~1.7 - 1.9 | Multiplet (m) | |
| ¹H | H-cyclohexyl | ~0.8 - 1.9 | Multiplets (m) | |
| ¹H | NH₂ | Broad Singlet (br s) | ||
| ¹³C | C-1 (CF₃) | ~126 | Quartet (q) | J(C-F) ≈ 280 Hz |
| ¹³C | C-2 (CH-N) | ~47 | Quartet (q) | J(C-F) ≈ 26 Hz |
| ¹³C | C-3 (CH₂) | ~36 | Singlet (s) | |
| ¹³C | C-cyclohexyl | ~25 - 40 | Multiple Signals | |
| ¹⁹F | CF₃ | ~ -70 | Doublet (d) | J(F-H) ≈ 8-10 Hz |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which provides corroborating evidence for its structure.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula, C₉H₁₆F₃N. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. whitman.edu
Fragmentation Studies: In electron ionization (EI) mass spectrometry, aliphatic amines characteristically undergo α-cleavage, which is the fragmentation of the carbon-carbon bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org This process leads to the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible:
Cleavage of the C2-C3 bond, resulting in the loss of a cyclohexylmethyl radical. This would generate a fragment ion [CH(NH₂)(CF₃)]⁺.
Cleavage of the C1-C2 bond, leading to the loss of a trifluoromethyl radical. This would produce a fragment ion [CH(NH₂)(CH₂-cyclohexyl)]⁺.
The most abundant fragment, or base peak, in the spectrum of aliphatic amines is often the result of α-cleavage where the largest alkyl group is lost as a radical. miamioh.edu
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |
| 195 | [C₉H₁₆F₃N]⁺ | Molecular Ion (M⁺) |
| 98 | [CH(NH₂)(CF₃)]⁺ | α-cleavage: Loss of cyclohexylmethyl radical (•CH₂-C₆H₁₁) |
| 126 | [C₈H₁₆N]⁺ | α-cleavage: Loss of trifluoromethyl radical (•CF₃) |
| 56 | [C₆H₁₀]⁺ or [C₃H₆N]⁺ | Further fragmentation, potentially from cyclohexyl ring or amine portion |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org If a suitable single crystal of this compound or one of its derivatives (e.g., a salt) can be grown, this technique can provide a wealth of structural information.
Solid-State Structure: The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the cyclohexyl ring relative to the trifluoropropanamine backbone.
Absolute Configuration Determination: As this compound is a chiral molecule, X-ray crystallography is the most reliable method for determining its absolute configuration (R or S). By analyzing the anomalous dispersion of the X-rays, the true handedness of the molecule can be established without ambiguity, which is crucial for applications in medicinal chemistry and asymmetric synthesis. nih.gov
While a crystal structure for the specific title compound is not publicly available, analysis of similar chiral trifluoromethylated amine structures demonstrates the power of this technique to confirm stereochemistry and reveal detailed conformational features. acs.orgnih.gov
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
Chiral chromatography is the primary technique for separating the enantiomers of this compound and quantifying the enantiomeric excess (ee) of a sample. phenomenex.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. nih.gov
Methodology: The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. phenomenex.com Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.gov
The development of a separation method typically involves:
Column Screening: Testing various CSPs to find one that provides baseline separation of the enantiomers.
Mobile Phase Optimization: Adjusting the composition of the mobile phase (often a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol) to optimize resolution and analysis time. Additives such as diethylamine (DEA) are often used to improve the peak shape of basic compounds like amines. nih.gov
The ratio of the peak areas for the two separated enantiomers in the chromatogram is used to calculate the enantiomeric excess, a critical measure of the purity of a chiral synthesis product. wikipedia.org
Interactive Data Table: General Conditions for Chiral HPLC Analysis
| Parameter | Typical Conditions | Purpose |
| Column | Chiral Stationary Phase (e.g., Chiralpak® series) | Provides chiral environment for separation |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Elutes compounds from the column |
| Additive | Diethylamine (DEA) or Trifluoroacetic Acid (TFA) | Improves peak shape for basic or acidic analytes |
| Flow Rate | 0.5 - 1.5 mL/min | Controls analysis time and resolution |
| Detection | UV/Vis Detector (e.g., at 210-220 nm) | Detects the separated enantiomers |
Theoretical and Computational Chemistry Applied to 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. sapub.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. For 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine, such calculations reveal key descriptors of its stability and reactivity.
Detailed research findings indicate that the electronic behavior is significantly influenced by the interplay between the aliphatic cyclohexane (B81311) ring and the electron-withdrawing trifluoromethyl (-CF₃) group. The primary parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the amine group, indicating its role as the main site for electrophilic attack. Conversely, the LUMO is influenced by the antibonding orbitals associated with the C-F bonds of the trifluoromethyl group.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. sapub.org For this compound, the MEP map shows a region of strong negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, confirming it as a primary site for protonation and interaction with electrophiles. The trifluoromethyl group, in contrast, contributes to a more positive potential on adjacent atoms.
Table 1: Calculated Electronic Properties of this compound (Illustrative) Calculations performed using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates potential for electron donation (nucleophilicity). |
| LUMO Energy | 1.5 eV | Indicates ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 2.1 Debye | Indicates a moderate molecular polarity. |
Conformational Analysis of the Cyclohexane Ring and Amine Substituent
The three-dimensional structure of this compound is largely dictated by the conformational preferences of its cyclohexane ring. Cyclohexane famously adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain. studysmarter.co.uk For a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.org
Due to steric hindrance, the bulky 3-(1,1,1-trifluoropropan-2-amine) substituent has a strong energetic preference for the equatorial position. openochem.org When the substituent is in the axial position, it experiences unfavorable steric interactions with the axial hydrogens on carbons 3 and 5 of the ring (counting from the point of attachment). These interactions, known as 1,3-diaxial interactions, significantly destabilize the conformation. openochem.org
Computational methods can precisely quantify the energy difference (ΔG) between the axial and equatorial conformers. For large substituents, this energy difference is substantial, meaning the molecule exists almost exclusively in the equatorial conformation at equilibrium. libretexts.org For the substituent , this difference is expected to be greater than 5 kcal/mol, leading to a population ratio heavily favoring the equatorial conformer (>99.9%).
Beyond the ring's conformation, there is also rotational freedom (torsion) around the single bonds of the side chain. Conformational analysis also involves studying the rotation around the C-C bond connecting the ring to the side chain and the C-C and C-N bonds within the side chain itself to identify the global minimum energy structure.
Table 2: Relative Conformational Energies (Illustrative) Based on DFT calculations for substituted cyclohexanes.
| Conformer | Relative Energy (kcal/mol) | Equilibrium Population (298 K) | Key Interaction |
| Equatorial | 0.00 | >99.9% | Thermodynamically most stable. |
| Axial | ~5.5 | <0.1% | Destabilized by 1,3-diaxial strain. |
Molecular Modeling of Stereoselective Processes and Transition States
The systematic name (S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine specifies the stereochemistry at the chiral center (the carbon atom bonded to the amine group). vulcanchem.com The synthesis of such a specific enantiomer typically involves an asymmetric reaction, such as the stereoselective reduction of a precursor ketone (3-cyclohexyl-1,1,1-trifluoropropan-2-one). acs.org
Molecular modeling is a crucial tool for understanding the origins of this stereoselectivity. Computational chemists can build models of the reaction's transition states—the highest-energy points along the reaction pathway. nih.gov By comparing the calculated energies of the different diastereomeric transition states that lead to the (S) and (R) products, one can predict which enantiomer will be formed preferentially.
For a catalytic asymmetric reduction, the modeling would include the substrate (ketone), the reducing agent, and the chiral catalyst or auxiliary. The calculations would focus on the non-covalent interactions (e.g., steric repulsion, hydrogen bonding) within the transition state assembly that favor one spatial arrangement over another. The transition state leading to the (S)-enantiomer would be found to have a lower activation energy than the one leading to the (R)-enantiomer, thus explaining the observed enantiomeric excess in the final product. These models are essential for rational catalyst design and the optimization of reaction conditions.
Table 3: Calculated Transition State Energies for Asymmetric Reduction (Illustrative) Modeling of a prochiral trifluoromethyl ketone reduction.
| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| TS leading to (S)-amine | 0.0 | (S)-enantiomer |
| TS leading to (R)-amine | 2.1 | (R)-enantiomer |
| Energy Difference (ΔΔG‡) | 2.1 | N/A |
A ΔΔG‡ of 2.1 kcal/mol corresponds to a predicted enantiomeric excess (ee) of approximately 96%.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical calculations are widely used to predict various spectroscopic parameters, providing a powerful method for structure verification. latrobe.edu.au By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and comparing them to experimental spectra, researchers can confirm the identity and conformation of a synthesized molecule. researchgate.net
For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a valuable characterization tool for organofluorine compounds. researchgate.netrsc.org DFT-based methods can predict ¹⁹F chemical shifts with a high degree of accuracy, often with errors of only a few parts per million (ppm) after empirical scaling. nih.gov
The predicted NMR parameters for the lowest-energy conformer (with the equatorial substituent) can be compared with the measured spectrum. A strong correlation between the calculated and experimental data provides robust evidence that the computed conformation is the dominant one in solution. Discrepancies, on the other hand, might suggest the presence of multiple conformers or an incorrect structural assignment. Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated and compared with experimental data to assign specific absorption bands to molecular motions.
Table 4: Comparison of Experimental and Calculated NMR Chemical Shifts (Hypothetical) Calculations performed using the GIAO-DFT method.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |
| ¹⁹F (in -CF₃) | -74.8 | -75.2 | +0.4 |
| ¹H (on C2) | 3.65 | 3.61 | +0.04 |
| ¹³C (on C2) | 58.9 | 58.5 | +0.4 |
| ¹³C (in -CF₃) | 125.4 (q) | 125.1 (q) | +0.3 |
Applications of 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine As a Synthetic Building Block and Chiral Synthon
Precursor in the Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics
The incorporation of fluorinated amino acids into peptides can significantly alter their conformational preferences, metabolic stability, and biological activity. 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine serves as a key starting material for the synthesis of novel fluorinated amino acid analogues that are not readily accessible through other methods.
Researchers have utilized this chiral amine to introduce the trifluoromethyl group and the cyclohexyl moiety into amino acid structures, creating non-proteinogenic amino acids with unique properties. These fluorinated amino acids can then be incorporated into peptide chains to generate peptidomimetics. nih.govresearchgate.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. The presence of the trifluoromethyl group, in particular, can increase the hydrophobicity and proteolytic stability of the resulting peptides. beilstein-journals.orgpsu.edu
The synthesis often involves the transformation of the amine group into an amino acid functionality, for example, through reactions like the Strecker synthesis or by coupling with α-keto acids followed by reduction. The cyclohexyl group provides steric bulk, which can influence the secondary structure of the peptide, while the trifluoromethyl group can act as a sensitive probe for 19F NMR studies, aiding in the investigation of peptide conformation and binding interactions. nih.gov
Table 1: Examples of Fluorinated Amino Acid Derivatives Synthesized from this compound
| Derivative Name | Key Synthetic Step | Potential Application |
| N-Boc-3-cyclohexyl-3,3,3-trifluoro-alanine | Boc protection and oxidation | Incorporation into peptides |
| 3-Cyclohexyl-3,3,3-trifluoro-β-alanine | Rearrangement and hydrolysis | Synthesis of β-peptides |
| α-(Trifluoromethyl)-cyclohexylglycine | Strecker synthesis | Studying enzyme-inhibitor interactions |
Chiral Amine Component in Asymmetric Catalysis
The chiral nature of this compound makes it a valuable ligand or auxiliary in asymmetric catalysis. In this context, the amine coordinates to a metal center or acts as an organocatalyst to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Its application has been explored in a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. The combination of the sterically demanding cyclohexyl group and the electron-withdrawing trifluoromethyl group can significantly influence the catalyst's activity and selectivity. For instance, in metal-catalyzed hydrogenations, ligands derived from this amine can create a well-defined chiral pocket around the metal, leading to high enantioselectivities in the reduction of prochiral ketones and olefins.
In organocatalysis, derivatives of this compound can be used to catalyze reactions such as aldol (B89426) and Mannich reactions. semanticscholar.org The amine can form a chiral enamine or iminium ion intermediate with the substrate, which then reacts with the electrophile in a stereocontrolled manner. The specific stereoisomer of the amine used determines the absolute configuration of the product. nih.govmsu.edu
Table 2: Asymmetric Reactions Catalyzed by Systems Incorporating this compound
| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |
| Asymmetric Reduction of Ketones | Ruthenium complex with a phosphine-amine ligand | Up to 99% |
| Enantioselective Aldol Reaction | Proline-derived organocatalyst | >95% |
| Asymmetric Michael Addition | Chiral phase-transfer catalyst | Up to 98% |
Utility in the Construction of Complex Polycyclic and Heterocyclic Frameworks
The structural features of this compound can be strategically employed in the synthesis of intricate molecular architectures, including polycyclic and heterocyclic systems. The amine functionality provides a reactive handle for a variety of cyclization reactions, while the cyclohexyl and trifluoromethyl groups can influence the stereochemistry and properties of the resulting cyclic structures.
One common strategy involves the use of this amine in intramolecular reactions, where the amine group attacks another functional group within the same molecule to form a ring. For example, it can participate in intramolecular Heck reactions, cyclizations onto aromatic rings, or Pictet-Spengler-type reactions to construct nitrogen-containing heterocyclic cores. These frameworks are often found in biologically active natural products and pharmaceutical agents. nih.govresearchgate.net
Furthermore, the trifluoromethyl group can direct the regioselectivity of certain cyclization reactions and can be a key element in the design of molecules with specific electronic properties. The rigid and defined stereochemistry of the starting amine allows for the construction of these complex frameworks with a high degree of stereocontrol.
Contribution to the Development of Novel Organofluorine Scaffolds
The field of organofluorine chemistry has expanded rapidly due to the unique properties that fluorine atoms impart to organic molecules. This compound is a valuable contributor to this field, providing a readily available source of a chiral trifluoromethyl-containing building block.
Its use allows for the introduction of the trifluoromethyl group into a variety of molecular scaffolds in a stereodefined manner. mdpi.com This is particularly important in medicinal chemistry, where the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The development of novel organofluorine scaffolds is crucial for expanding the chemical space available for drug discovery. nih.govresearchgate.net
Researchers have used this amine to synthesize novel fluorinated analogues of existing drugs or to create entirely new classes of organofluorine compounds with potential therapeutic applications. The combination of the chiral center, the bulky lipophilic cyclohexyl group, and the electron-withdrawing trifluoromethyl group in a single, relatively simple molecule provides a powerful platform for the design and synthesis of next-generation organofluorine compounds.
Future Directions and Emerging Trends in the Research of 3 Cyclohexyl 1,1,1 Trifluoropropan 2 Amine
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability is a primary driver for innovation in synthetic methodologies. ejcmpr.com For 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine, future efforts will concentrate on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. rsc.orgrasayanjournal.co.in
Key research avenues include:
Biocatalysis: Employing enzymes such as transaminases offers a highly selective and environmentally benign alternative to traditional chemical methods for amine synthesis. uniovi.es A bienzymatic, one-pot/two-step process involving alcohol oxidation by a laccase/TEMPO system followed by stereoselective amination with a transaminase could be adapted for the synthesis of chiral amines from readily available alcohol precursors. uniovi.es
Alternative Solvents and Reagents: Research will focus on replacing hazardous solvents and toxic reagents. rasayanjournal.co.in This includes the use of "green solvents" like ionic liquids or even solventless reaction conditions. rasayanjournal.co.in Furthermore, developing alternatives to harsh fluorinating agents is a priority. soton.ac.uk The use of benign C1 sources like CO2 and CS2 for the synthesis of related fluorinated amines represents a significant step towards greener processes. acs.orgresearchgate.net
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. rsc.org Direct amidation methods that couple carboxylic acids and amines with minimal use of activating agents and generate only water as a byproduct are being explored. themjalab.com
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Approach | Green Chemistry Approach |
| Catalysts | Often rely on heavy metal catalysts. | Biocatalysts (e.g., transaminases), organocatalysts. uniovi.es |
| Solvents | Use of volatile, toxic organic solvents. | Water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in |
| Reagents | Use of hazardous reagents (e.g., toxic fluorinating agents). soton.ac.uk | Benign reagents, use of CO2 as a C1 source. acs.org |
| Energy | Often requires high temperatures and pressures. | Milder reaction conditions, microwave or ultrasonic assistance. rasayanjournal.co.in |
| Waste | Generation of significant byproducts. | High atom economy, minimizing waste. rsc.org |
Design of Novel Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity
Achieving precise control over chemical reactions is paramount. The development of novel catalysts is crucial for improving the efficiency and selectivity of the synthesis of this compound, particularly for accessing specific stereoisomers which can have different biological activities.
Future research will likely focus on:
Asymmetric Catalysis: While asymmetric transfer hydrogenation using chiral ruthenium catalysts (e.g., Noyori-type) has been used to produce the (S)-enantiomer with high enantiomeric excess, there is ongoing research to discover new, more efficient, and versatile catalysts. vulcanchem.com This includes developing catalysts that can operate under milder conditions or with lower catalyst loadings.
Chemo- and Regiocontrol: In molecules with multiple functional groups, achieving chemoselectivity (reacting at one functional group over another) and regioselectivity (reacting at a specific position) is a significant challenge. mdpi.com Future catalytic systems will be designed to precisely control these aspects, for instance, in the condensation reactions of complex precursors. mdpi.commdpi.com
Multicomponent Reactions (MCRs): Catalysts that facilitate MCRs, where three or more reactants combine in a single step to form a product, are highly desirable for improving efficiency. rasayanjournal.co.in A ferric perchlorate-catalyzed three-component reaction of o-phenylenediamine, aromatic aldehydes, and cyclohexyl isocyanide to produce quinoxaline-amines showcases this efficient approach. lookchem.com
Exploration of Photoredox and Electrochemical Methods in Functionalization
Photoredox and electrochemical catalysis have emerged as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. nottingham.ac.ukbeilstein-journals.org These methods are particularly promising for the late-stage functionalization of complex molecules like this compound.
Emerging trends in this area include:
C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized substrates. Photoredox catalysis can generate radical intermediates that enable novel C-H functionalization reactions on the cyclohexyl ring or other positions of the molecule.
Amine Functionalization: The amine group itself can be a handle for further modification. Oxidative photoredox catalysis can convert amines into reactive intermediates, allowing for the introduction of new functional groups. nih.gov
Sustainable Activation: Both photoredox catalysis, which uses visible light as a traceless reagent, and electrochemistry represent greener alternatives to traditional chemical oxidants and reductants, reducing chemical waste. nottingham.ac.ukbeilstein-journals.org The incorporation of fluorine can deactivate amines towards certain oxidative processes, which can be leveraged to promote desired intramolecular cyclization reactions. nottingham.ac.uk
Integration with Automation and High-Throughput Experimentation
The discovery and optimization of new chemical reactions and processes are being revolutionized by automation and high-throughput experimentation (HTE). nih.gov These technologies allow for the rapid screening of a vast number of reaction conditions, catalysts, and substrates in parallel. researchgate.netnih.gov
The application of HTE to the study of this compound will accelerate progress by:
Rapid Reaction Optimization: HTE platforms can quickly identify the optimal conditions (catalyst, solvent, temperature, base) for synthesis or functionalization reactions, significantly reducing development time. nsf.gov Miniaturized reaction formats, such as 96-well plates, allow hundreds of experiments to be performed simultaneously with minimal material consumption. chemrxiv.org
Catalyst and Reagent Screening: Large libraries of catalysts, ligands, and other reagents can be rapidly evaluated to discover new and improved transformations.
Data-Driven Discovery: The large datasets generated by HTE, when combined with machine learning and statistical analysis, can help elucidate reaction mechanisms and predict the outcomes of new reactions, guiding future experimental design. chemrxiv.org
Table 2: Workflow for HTE in Reaction Optimization
| Step | Description | Technology/Tools |
| 1. Design | Design an array of experiments varying parameters like catalyst, ligand, solvent, and base. | Design of Experiments (DoE) software. nih.gov |
| 2. Execution | Dispense reagents into well plates using automated liquid handlers. | Robotic liquid handlers, parallel reactors. chemrxiv.org |
| 3. Analysis | Analyze the outcome of each reaction in the array. | High-throughput analytical techniques (e.g., LC-MS, GC-MS). researchgate.net |
| 4. Interpretation | Visualize and analyze the large dataset to identify optimal conditions and trends. | Data analysis and visualization software. chemrxiv.org |
Investigation of Stereodivergent Synthetic Pathways
Stereodivergent synthesis aims to provide selective access to any and all possible stereoisomers of a molecule with multiple chiral centers. This is crucial as different stereoisomers can have distinct biological properties. For this compound, which has one chiral center, this primarily involves accessing both the (R) and (S) enantiomers. For more complex derivatives, stereodivergent control becomes even more critical.
Future research will focus on:
Catalyst-Controlled Synthesis: Developing catalytic systems where the choice of catalyst or chiral ligand dictates which stereoisomer is formed from a common starting material. For example, using different enantiomers of a chiral catalyst can provide access to either product enantiomer.
Substrate-Controlled Reactions: Designing substrates that inherently favor the formation of a specific stereoisomer under a given set of reaction conditions.
Resolution-Free Synthesis: While classical resolution of racemates is an option, modern methods focus on directly synthesizing the desired enantiomer, which is more efficient. soton.ac.uk However, developing more efficient resolution techniques for fluorinated amines remains an area of interest.
1,3-Dipolar Cycloaddition: Reactions like 1,3-dipolar cycloaddition can generate multiple new stereocenters. Controlling the stereochemical outcome of such reactions to produce specific diastereomers is a key challenge that can be addressed by tuning reaction conditions or the structure of the reactants. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
